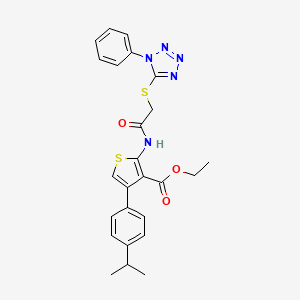
ethyl 4-(4-isopropylphenyl)-2-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethyl 4-(4-isopropylphenyl)-2-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C25H25N5O3S2 and its molecular weight is 507.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 4-(4-isopropylphenyl)-2-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)thiophene-3-carboxylate, a compound featuring a complex molecular structure, has garnered attention in recent pharmacological studies due to its potential biological activities. This article aims to synthesize existing research findings regarding the biological properties of this compound, including its antimicrobial, antioxidant, and anticancer activities.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Ethyl ester group : Enhances solubility and bioavailability.
- Thiophene ring : Contributes to electronic properties and biological activity.
- Tetrazole moiety : Known for its diverse pharmacological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance:
- Bacterial Inhibition : The compound exhibits significant antibacterial activity against various strains. In one study, derivatives containing similar functional groups were tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) as low as 31 µg/mL for some derivatives .
| Compound | Bacteria Tested | MIC (µg/mL) |
|---|---|---|
| A | S. aureus | 31 |
| B | E. coli | 62 |
| C | B. subtilis | 125 |
Antioxidant Activity
The antioxidant potential of related compounds has been evaluated using various assays, such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP). The presence of hydroxyl groups in the structure is often associated with enhanced antioxidant activity.
- DPPH Scavenging Activity : Compounds with similar structures demonstrated IC50 values ranging from 20 to 100 µg/mL, indicating effective free radical scavenging capabilities .
| Compound | DPPH IC50 (µg/mL) |
|---|---|
| X | 20 |
| Y | 50 |
| Z | 100 |
Anticancer Activity
The potential anticancer properties of this compound have been explored through various in vitro studies. The compound's ability to induce apoptosis in cancer cells has been a focal point.
- Cell Line Studies : In vitro tests on human cancer cell lines have shown that derivatives can inhibit cell proliferation significantly. For example, compounds similar to this one have demonstrated IC50 values in the micromolar range against breast cancer (MCF7) and lung cancer (A549) cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 5 |
| A549 | 10 |
Case Studies
-
Study on Antimicrobial Properties :
A comprehensive study evaluated the antibacterial efficacy of various thiophene derivatives, including those with tetrazole groups. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against gram-positive bacteria . -
Antioxidant Evaluation :
Another investigation assessed the antioxidant capacity of thiophene-based compounds using multiple assays. The findings suggested that structural modifications significantly influenced their radical scavenging abilities, highlighting the importance of substituents like hydroxyl and methoxy groups . -
Anticancer Research :
A recent study focused on the synthesis and evaluation of novel thiophene derivatives for anticancer activity. The results showed that certain modifications led to increased cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development based on this scaffold .
Eigenschaften
IUPAC Name |
ethyl 2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]-4-(4-propan-2-ylphenyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3S2/c1-4-33-24(32)22-20(18-12-10-17(11-13-18)16(2)3)14-34-23(22)26-21(31)15-35-25-27-28-29-30(25)19-8-6-5-7-9-19/h5-14,16H,4,15H2,1-3H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOIFVGVTCRUBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C(C)C)NC(=O)CSC3=NN=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














